Benzyl-alpha,alpha-d2 bromide
Overview
Description
[Bromo(dideuterio)methyl]benzene: is a deuterated derivative of benzyl bromide, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be useful in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Deuterated Toluene: One common method involves the bromination of deuterated toluene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Debromination of Polybrominated Compounds: Another method involves the selective debromination of polybrominated compounds using diethyl phosphite and N,N-diisopropylethylamine (i-Pr₂NEt) to yield the desired monobrominated product.
Industrial Production Methods: Industrial production of [Bromo(dideuterio)methyl]benzene typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: [Bromo(dideuterio)methyl]benzene can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom in [Bromo(dideuterio)methyl]benzene can be replaced by various nucleophiles, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used to introduce a nitro group.
Sulfonation: Fuming sulfuric acid (H₂SO₄) is used to introduce a sulfonic acid group.
Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃).
Major Products:
Nitrobenzene Derivatives: Formed from nitration reactions.
Sulfonic Acid Derivatives: Formed from sulfonation reactions.
Halogenated Benzene Derivatives: Formed from halogenation reactions.
Scientific Research Applications
Chemistry:
Isotopic Labeling: [Bromo(dideuterio)methyl]benzene is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.
Biology and Medicine:
Metabolic Studies: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Industry:
Mechanism of Action
Electrophilic Aromatic Substitution:
Formation of Electrophile: The electrophile (e.g., nitronium ion for nitration) is generated in situ.
Formation of Arenium Ion: The electrophile attacks the aromatic ring, forming a positively charged arenium ion intermediate.
Restoration of Aromaticity: A proton is removed from the arenium ion, restoring the aromaticity of the benzene ring.
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks deuterium atoms.
[Bromo(dideuterio)methyl]toluene: Another deuterated derivative with a methyl group instead of a benzene ring.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms makes [Bromo(dideuterio)methyl]benzene unique for isotopic labeling studies.
Biological Activity
Benzyl-alpha,alpha-D2 bromide is a deuterated form of benzyl bromide, which is a compound of interest in organic chemistry and medicinal research. This article aims to explore its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
This compound (CAS Number: 51271-29-5) is characterized by the presence of deuterium atoms at the alpha positions relative to the bromine atom. The synthesis typically involves the bromination of benzyl-alpha,alpha-D2 amine or similar precursors under controlled conditions to ensure high purity and yield .
Biological Activity Overview
This compound exhibits various biological activities that make it a candidate for further research in pharmacology. Its primary activities include:
- Antimicrobial Properties : Some studies suggest that benzyl bromides can possess antimicrobial activity against various pathogens. The introduction of deuterium may enhance metabolic stability and alter pharmacokinetics, potentially increasing efficacy .
- Anticancer Activity : Research on related compounds indicates that benzyl derivatives can exhibit anticancer properties. For instance, modifications in the benzyl structure have been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines .
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective effects, which could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Benzyl bromides can act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation. For example, they may inhibit kinases involved in cancer cell signaling pathways .
- Modulation of Inflammatory Responses : Some studies indicate that benzyl compounds can modulate cytokine production, potentially reducing inflammation and associated tissue damage .
Case Studies
- Anticancer Studies : A study evaluated the effects of benzyl derivatives on human cancer cell lines (A431 and A549). The results indicated significant inhibition of cell proliferation and migration, alongside increased apoptosis rates at specific concentrations . The study highlighted the potential for these compounds in dual-action therapies targeting both tumor cells and inflammatory responses.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of deuterated benzyl compounds against bacterial strains. The findings suggested enhanced activity compared to non-deuterated analogs, possibly due to altered interaction dynamics with microbial membranes .
Data Summary Table
Properties
IUPAC Name |
[bromo(dideuterio)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-NCYHJHSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480951 | |
Record name | [Bromo(~2~H_2_)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51271-29-5 | |
Record name | [Bromo(~2~H_2_)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl bromide-α,α-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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